molecular formula C15H11BrN4O2 B2875844 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034315-96-1

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No.: B2875844
CAS No.: 2034315-96-1
M. Wt: 359.183
InChI Key: BPEAAAXXDVUZRM-UHFFFAOYSA-N
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Description

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a pyrazine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazine and furan intermediates, which are then coupled with a nicotinamide derivative. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the nicotinamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is unique due to the combination of its bromine atom, furan ring, pyrazine ring, and nicotinamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEAAAXXDVUZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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